

Application of Fluticasone in 3D Lung Organoid Cultures: Application Notes and Protocols

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Compound of Interest

Compound Name: *Fluticasone*

Cat. No.: *B1203827*

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Audience: Researchers, scientists, and drug development professionals.

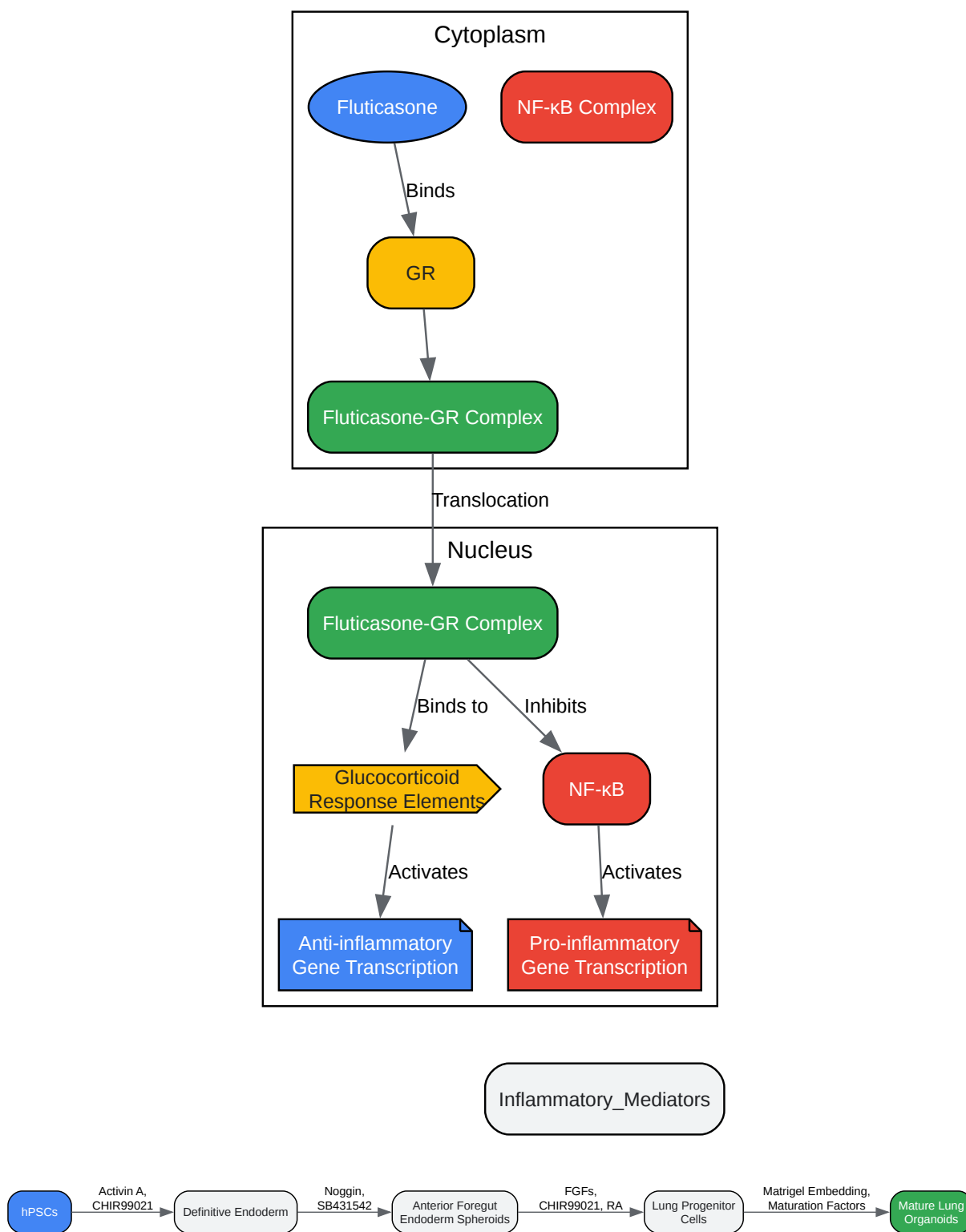
Introduction

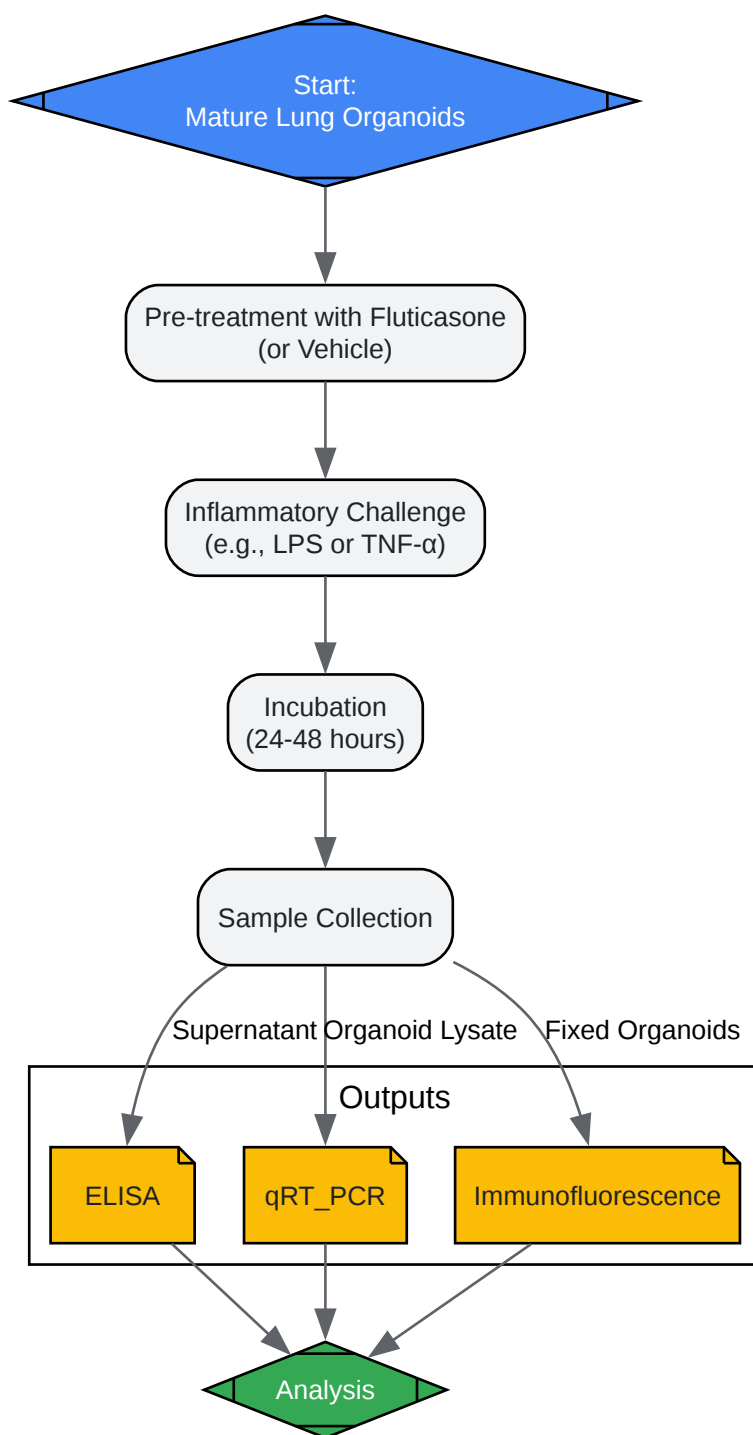
Three-dimensional (3D) lung organoid cultures have emerged as a sophisticated in vitro model system that recapitulates the complex cellular architecture and physiological responses of the human lung more accurately than traditional 2D cell cultures. These self-organizing structures, containing various lung-specific cell types such as basal, ciliated, goblet, and alveolar cells, provide a powerful platform for disease modeling, drug screening, and toxicological studies.[1] [2] **Fluticasone**, a potent synthetic corticosteroid, is a cornerstone in the management of chronic inflammatory lung diseases like asthma and chronic obstructive pulmonary disease (COPD).[3] Its primary mechanism of action involves the suppression of inflammatory pathways. This document provides detailed application notes and protocols for the use of **fluticasone** in 3D lung organoid cultures to study its anti-inflammatory effects.

While direct, comprehensive quantitative data on the effects of **fluticasone** specifically in 3D lung organoid models is still emerging in publicly available literature, this guide consolidates information from studies on primary human lung cells and other relevant models to propose a robust framework for such investigations.

Mechanism of Action: Glucocorticoid Signaling Pathway

Fluticasone exerts its anti-inflammatory effects by activating the glucocorticoid receptor (GR). Upon binding, the **fluticasone**-GR complex translocates to the nucleus, where it modulates the transcription of target genes. This typically involves the transrepression of pro-inflammatory transcription factors such as NF- κ B and AP-1, and the transactivation of anti-inflammatory genes.[4][5] This signaling cascade leads to a reduction in the production of inflammatory cytokines, chemokines, and other inflammatory mediators.





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